An In-depth Technical Guide to N-Methylbenzenesulfonamide: IUPAC Name, Structure, Properties, and Synthesis
An In-depth Technical Guide to N-Methylbenzenesulfonamide: IUPAC Name, Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methylbenzenesulfonamide, a chemical compound of interest in organic synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance within the broader class of sulfonamides.
Chemical Identity and Structure
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IUPAC Name: N-methylbenzenesulfonamide[1]
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Molecular Formula: C₇H₉NO₂S[1]
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CAS Number: 5183-78-8[1]
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Canonical SMILES: CNS(=O)(=O)C1=CC=CC=C1[1]
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InChIKey: SVDVKEBISAOWJT-UHFFFAOYSA-N[1]
The structure of N-Methylbenzenesulfonamide consists of a benzene (B151609) ring bonded to a sulfonamide group, where the nitrogen atom of the sulfonamide is substituted with a methyl group.
Physicochemical Properties
The following table summarizes key physicochemical properties of N-Methylbenzenesulfonamide. While experimental data is limited, computed values provide useful estimates for research and experimental design.
| Property | Value | Source |
| Molecular Weight | 171.22 g/mol | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water | Thermo Scientific Alfa Aesar[2] |
| LogP (Computed) | 0.9 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Experimental Protocols
Synthesis of N-Methylbenzenesulfonamide
A common method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine. The following protocol is adapted from a general procedure for the synthesis of related sulfonamide compounds.[3]
Reaction: Benzenesulfonyl chloride + Methylamine (B109427) → N-Methylbenzenesulfonamide
Materials:
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Benzenesulfonyl chloride
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Methylamine (e.g., 40% solution in water)
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Pyridine (B92270) or other suitable base
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Dichloromethane (DCM) or other suitable organic solvent
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve benzenesulfonyl chloride (1 equivalent) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add pyridine (1.1 equivalents) to the stirred solution.
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In a separate flask, prepare a solution of methylamine (1.1 equivalents).
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Add the methylamine solution dropwise to the cooled benzenesulfonyl chloride solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding 1M HCl solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude N-Methylbenzenesulfonamide can be purified by recrystallization or column chromatography.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of N-Methylbenzenesulfonamide.[4] The following is a general protocol that can be optimized for specific instrumentation and applications.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or Formic acid (for mass spectrometry compatibility)
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation.
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Standard Solution Preparation: Prepare a stock solution of N-Methylbenzenesulfonamide in the mobile phase at a known concentration. Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Dissolve the sample containing N-Methylbenzenesulfonamide in the mobile phase and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Column: C18 reverse-phase column
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Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient)
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Flow Rate: 1.0 mL/min (typical)
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Detection: UV at a suitable wavelength (e.g., 254 nm)
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Injection Volume: 10-20 µL
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Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
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Quantify the amount of N-Methylbenzenesulfonamide in the sample by comparing the peak area to the calibration curve.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of N-Methylbenzenesulfonamide.
General Mechanism of Action for Sulfonamides
While the specific biological activity of N-Methylbenzenesulfonamide is not well-documented, it belongs to the sulfonamide class of compounds, many of which are known for their antimicrobial properties. The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5]
Caption: General mechanism of action for antibacterial sulfonamides.
Applications in Drug Development
N-Methylbenzenesulfonamide serves as a valuable building block in organic synthesis. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents. While this specific compound may not have direct therapeutic applications, its derivatives could be explored for various biological activities. For instance, many sulfonamide-containing molecules have been investigated as antibacterial, anticancer, and anti-inflammatory agents.[5] The structural simplicity of N-Methylbenzenesulfonamide makes it an attractive starting material for the synthesis of more complex molecules for drug discovery and development.
References
- 1. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbenzenesulfonamide, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
